molecular formula C25H19FN4O5 B2936132 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207017-11-5

7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2936132
CAS No.: 1207017-11-5
M. Wt: 474.448
InChI Key: UGQSEPJYGSZAMG-UHFFFAOYSA-N
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Description

7-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring two critical structural motifs:

  • Quinazoline-dione core: A bicyclic system associated with diverse biological activities, including antifungal and herbicidal properties.
  • Substituents: At position 7: A 1,2,4-oxadiazole ring linked to a 3,5-dimethoxyphenyl group, which may enhance metabolic stability and target binding.

Properties

CAS No.

1207017-11-5

Molecular Formula

C25H19FN4O5

Molecular Weight

474.448

IUPAC Name

7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C25H19FN4O5/c1-33-17-9-16(10-18(12-17)34-2)22-28-23(35-29-22)14-7-8-19-21(11-14)27-25(32)30(24(19)31)13-15-5-3-4-6-20(15)26/h3-12H,13H2,1-2H3,(H,27,32)

InChI Key

UGQSEPJYGSZAMG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the quinazoline core: This step often involves the condensation of anthranilic acid derivatives with amines or isocyanates.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions using fluorobenzyl halides.

    Final assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the quinazoline core, potentially leading to the formation of amines or other reduced products.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, particularly targeting kinases. This compound may exhibit similar activities, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties. This compound may also possess such activities, warranting further research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione” likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and quinazoline core are known to interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinazoline derivatives and other pesticidal agents:

Compound Name Core Structure Key Substituents Reported Activity/Use
Target Compound Quinazoline-2,4-dione 7: 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl; 3: 2-fluorobenzyl Hypothesized antifungal/antimicrobial (inferred from analogs)
Quinconazole Quinazolinone 3: 2,4-dichlorophenyl; 2: 1H-1,2,4-triazol-1-yl Fungicide (ergosterol synthesis inhibition)
Fluquinconazole Quinazolinone 3: 2,4-dichlorophenyl; 2: 1H-1,2,4-triazol-1-yl; 6: Fluoro Broad-spectrum fungicide
Imazaquin Imidazolinone 2: Quinolinecarboxylic acid; 4-methyl-4-(1-methylethyl)-5-oxo substituent Herbicide (acetolactate synthase inhibition)
Key Observations:

Core Modifications: The target compound’s quinazoline-2,4-dione core differs from the quinazolinone scaffold in quinconazole and fluquinconazole. The dione moiety may alter electron distribution, affecting binding to fungal targets. Imazaquin’s imidazolinone core is unrelated, highlighting functional diversity among pesticidal quinazoline derivatives .

Substituent Impact: Oxadiazole vs. Triazole: The 1,2,4-oxadiazole group in the target compound replaces the 1,2,4-triazole seen in quinconazole. Triazoles are known for cytochrome P450 inhibition (critical in fungal ergosterol biosynthesis), while oxadiazoles may confer resistance management advantages due to novel binding interactions. Fluorinated Groups: The 2-fluorobenzyl group in the target compound contrasts with fluquinconazole’s 6-fluoro substitution. Fluorine’s electronegativity and steric effects could influence solubility and target affinity.

Physicochemical and Stability Profiles

  • Metabolic Stability : The 1,2,4-oxadiazole ring is resistant to oxidative degradation, possibly offering longer field persistence than triazole-containing compounds.

Biological Activity

The compound 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule featuring a quinazoline core. This structure is notable for its potential biological activities, particularly in medicinal chemistry. The compound's molecular formula and weight are approximately C20H16N6O4C_{20}H_{16}N_{6}O_{4} and 438.5 g/mol respectively. Its design allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that compounds similar to this quinazoline derivative exhibit significant biological activities, particularly as inhibitors of bacterial enzymes and in cancer treatment. The following sections detail these activities.

Antibacterial Activity

Quinazoline derivatives have been reported to inhibit bacterial gyrase and DNA topoisomerase IV, essential for bacterial DNA replication and transcription. This inhibition is crucial in combating antibiotic resistance. Studies have shown that certain derivatives can effectively disrupt bacterial growth by targeting these enzymes .

Anticancer Properties

The compound has demonstrated potential anticancer activity against various human cancer cell lines. For example, quinazoline derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. In vitro studies reveal that some analogs exhibit significant cytotoxicity with IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
6-Methoxyquinazoline-2,4(1H,3H)-dioneQuinazoline core with methoxy substitutionAntimicrobial activity
4-Fluorobenzyl-substituted quinazolineFluorobenzyl group on quinazolineAnticancer properties
5-Methyl-1,2,4-Oxadiazole derivativesOxadiazole ring with methyl substitutionsAntibacterial activity

These compounds illustrate how variations in substituents influence biological activity and therapeutic potential.

The mechanisms through which 7-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione exerts its effects are still under investigation. However, it is believed that the unique combination of oxadiazole and fluorobenzyl groups enhances its ability to interact with specific molecular targets involved in disease processes.

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in various therapeutic contexts:

  • Anticancer Activity : A study evaluated a series of new quinazoline derivatives against MCF-7 and A549 cell lines using the MTT assay. Compounds showed IC50 values ranging from 18 μM to 101 μM across different derivatives .
  • Antibacterial Efficacy : Another study focused on the antibacterial properties of optimized quinazoline derivatives against MRSA strains. These compounds exhibited potent activity through inhibition of bacterial dihydrofolate reductase (DHFR), demonstrating selectivity towards bacterial enzymes .

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